molecular formula C20H23N5O5 B119503 N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide CAS No. 155930-19-1

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide

Cat. No.: B119503
CAS No.: 155930-19-1
M. Wt: 413.4 g/mol
InChI Key: YAFHJPHKPDVLOO-UHFFFAOYSA-N
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Description

2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-dihydro-1,3-dioxo- is a complex organic compound with a unique structure that combines elements of isoindole and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-dihydro-1,3-dioxo- typically involves multi-step organic reactions. The process begins with the preparation of the isoindole core, followed by the introduction of the acetamide group. The pyrimidine ring is then synthesized and attached to the isoindole-acetamide structure. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods improve efficiency and yield while maintaining the purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-dihydro-1,3-dioxo- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2H-Isoindole-2-acetamide derivatives: These compounds share the isoindole-acetamide core but differ in their substituents, leading to variations in their properties and applications.

    Pyrimidine derivatives: Compounds with similar pyrimidine structures but different functional groups, affecting their chemical behavior and biological activities.

Uniqueness

2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-dihydro-1,3-dioxo- is unique due to its combination of isoindole and pyrimidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

155930-19-1

Molecular Formula

C20H23N5O5

Molecular Weight

413.4 g/mol

IUPAC Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C20H23N5O5/c1-3-9-23-16(21)15(19(29)24(10-4-2)20(23)30)22-14(26)11-25-17(27)12-7-5-6-8-13(12)18(25)28/h5-8H,3-4,9-11,21H2,1-2H3,(H,22,26)

InChI Key

YAFHJPHKPDVLOO-UHFFFAOYSA-N

SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)N

Synonyms

2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-dihydro-1,3-dioxo-

Origin of Product

United States

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